![molecular formula C19H22N6O2 B12367742 N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIIB129 is a structurally distinct and brain-penetrant targeted covalent inhibitor of Bruton’s tyrosine kinase (BTK). It has shown efficacy in preclinical models of multiple sclerosis, a chronic disease characterized by inflammation-driven neuronal loss, axonal injury, and demyelination . Bruton’s tyrosine kinase is a nonreceptor tyrosine kinase involved in the regulation, migration, and functional activation of B cells and myeloid cells in the central nervous system, which are central to the pathology contributing to disease progression in multiple sclerosis patients .
Preparation Methods
The synthesis of BIIB129 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups that confer its unique properties. The synthetic route includes the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to achieve high yield and purity while minimizing the use of hazardous reagents and waste generation .
Chemical Reactions Analysis
BIIB129 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and temperature control. The major products formed from these reactions are intermediates that are further processed to yield the final compound .
Scientific Research Applications
BIIB129 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of Bruton’s tyrosine kinase in various biochemical pathways.
Biology: It helps in understanding the molecular mechanisms underlying B cell and myeloid cell functions in the central nervous system.
Medicine: BIIB129 is being developed as a potential therapeutic agent for multiple sclerosis due to its ability to modulate immune responses and reduce neuroinflammation.
Mechanism of Action
BIIB129 exerts its effects by covalently binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules involved in B cell and myeloid cell activation and migration. The molecular targets and pathways involved include the B cell receptor signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
BIIB129 is unique due to its high kinome selectivity and brain-penetrant properties. Similar compounds include:
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in the treatment of B cell malignancies.
Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects compared to ibrutinib.
Zanubrutinib: A next-generation Bruton’s tyrosine kinase inhibitor with improved pharmacokinetic properties.
BIIB129 stands out due to its unprecedented binding mode and efficacy in preclinical models of multiple sclerosis .
Properties
Molecular Formula |
C19H22N6O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide |
InChI |
InChI=1S/C19H22N6O2/c1-5-17(26)24(4)14-8-19(2,9-14)27-18-16-6-7-20-25(16)12-15(22-18)13-10-21-23(3)11-13/h5-7,10-12,14H,1,8-9H2,2-4H3 |
InChI Key |
WBFSPPPOPIJCLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)N(C)C(=O)C=C)OC2=NC(=CN3C2=CC=N3)C4=CN(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


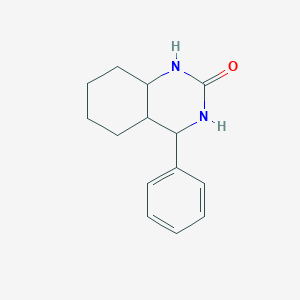
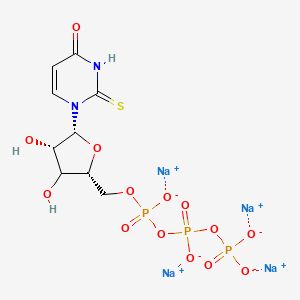


![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
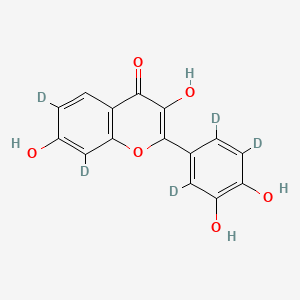
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
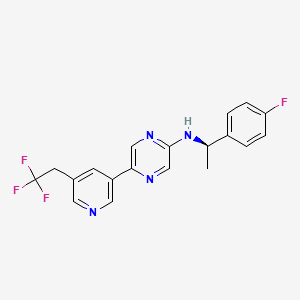



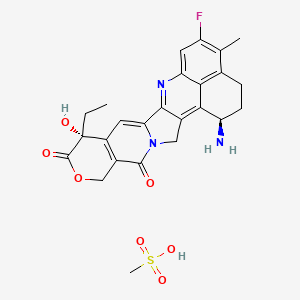
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)
